3-Hydroxy-4-aminobiphenyl

Übersicht

Beschreibung

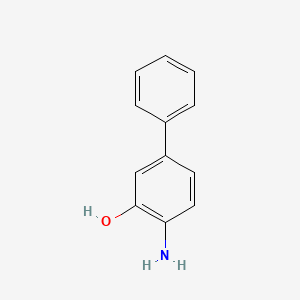

3-Hydroxy-4-aminobiphenyl is an aromatic amine compound with the molecular formula C12H11NO It is a derivative of biphenyl, featuring both hydroxyl and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-aminobiphenyl can be synthesized through several methods. One common approach involves the reduction of 2-nitro-5-phenylphenol using palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 6 hours, yielding the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-4-aminobiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: Both the hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Cancer Research

3-Hydroxy-4-aminobiphenyl has been extensively studied for its carcinogenic potential. It is known to form DNA adducts that can lead to mutations associated with bladder cancer. Research indicates that exposure to this compound can result in significant DNA damage, particularly in human bladder epithelial cells. The mutagenic effects are primarily attributed to metabolic activation processes that convert it into reactive forms capable of interacting with DNA .

Case Study: Bladder Cancer Incidence

A cohort study involving workers exposed to 4-aminobiphenyl, a related compound, showed a high incidence of bladder cancer over several decades. This study highlighted the long-term effects of exposure to aromatic amines and their metabolites, including this compound .

Genotoxicity Studies

The genotoxic effects of this compound have been evaluated using various in vitro and in vivo models. In bacterial assays (Ames test), it has been shown to induce mutations, suggesting a potential mechanism for its carcinogenicity . Additionally, studies have demonstrated that it can cause chromosomal instability and mutations at critical loci associated with cancer development .

Environmental Monitoring

This compound is also relevant in environmental toxicology as a marker for exposure to certain pollutants, particularly those arising from industrial activities involving aromatic amines. Its detection in biological samples (e.g., urine) can indicate exposure levels among populations working in high-risk environments .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-aminobiphenyl involves its interaction with cellular components, particularly DNA. The compound can form DNA adducts, leading to mutations and potential carcinogenic effects. The metabolic activation of this compound involves N-hydroxylation, followed by further reactions that produce reactive intermediates capable of binding to DNA .

Vergleich Mit ähnlichen Verbindungen

4-Aminobiphenyl: A known carcinogen with similar structural features.

2-Aminobiphenyl: Another aromatic amine with different substitution patterns.

3-Hydroxybiphenyl: Lacks the amino group but shares the hydroxyl functional group.

Uniqueness: 3-Hydroxy-4-aminobiphenyl is unique due to the presence of both hydroxyl and amino groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Hydroxy-4-aminobiphenyl (3-HAB) is a significant metabolite of 4-aminobiphenyl (4-ABP), a compound recognized for its carcinogenic properties, particularly in relation to bladder cancer. The biological activity of 3-HAB is primarily attributed to its ability to form DNA adducts, leading to mutations and subsequent carcinogenesis. This article explores the biological mechanisms, toxicological effects, and relevant case studies associated with 3-HAB.

Chemical Structure and Properties

This compound has the molecular formula , consisting of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. Its structure allows it to engage in various biochemical reactions that are crucial for understanding its biological activity.

DNA Adduct Formation

One of the primary mechanisms through which 3-HAB exerts its biological effects is by forming DNA adducts. These adducts can lead to mutations during DNA replication, contributing to carcinogenesis. Studies indicate that 3-HAB can interact with cellular macromolecules, resulting in the formation of reactive intermediates that damage DNA.

Genotoxicity

Research has demonstrated that 3-HAB is genotoxic. It induces mutations in bacterial strains such as Salmonella typhimurium, particularly through frameshift mutations and base substitutions when activated by metabolic systems like S-9 . The presence of reactive oxygen species during metabolic activation further exacerbates oxidative DNA damage, facilitating the mutagenic process .

Case Studies and Animal Research

Numerous studies have investigated the carcinogenic potential of 3-HAB and its parent compound, 4-ABP. Notable findings from animal studies include:

- Bladder Carcinoma in Mice : In a study where mice were exposed to 4-ABP, a significant incidence of bladder tumors was observed. The study indicated that higher doses correlated with increased tumor rates .

- Liver Tumors : Exposure to 4-ABP also resulted in liver tumors in various rodent models. A cohort study showed that female mice exhibited a higher frequency of hepatocellular carcinoma when compared to controls .

The following table summarizes tumor incidence related to exposure levels:

| Study | Compound | Model | Dose (ppm) | Tumor Type | Incidence |

|---|---|---|---|---|---|

| Schieferstein et al. (1985) | 4-ABP | BALB/c Mice | 0, 7, 14, 28, 55, 110, 220 | Bladder Carcinoma | Varied by dose |

| Clayson et al. (1965) | 4-ABP | Mice | N/A | Hepatomas | Significant in treated groups |

| Bookland et al. (1992) | 4-ABP | Human Urothelial Cells in Mice | N/A | Carcinomas | 62% incidence in treated |

Metabolic Pathways

The metabolism of 4-ABP into 3-HAB involves cytochrome P450 enzymes that convert the parent compound into various reactive metabolites. These metabolites are responsible for the formation of DNA adducts and subsequent genotoxicity . Specifically, CYP2E1 has been identified as a key enzyme in this metabolic pathway, influencing oxidative stress responses that vary by sex .

Eigenschaften

IUPAC Name |

2-amino-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGJVPVZCNNBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73728-82-2 (sulfate[1:1]) | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020720 | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-03-5 | |

| Record name | 2-Amino-5-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VL6M84QS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.